ethyl (1S,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate
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Overview
Description
Ethyl (1S,8R)-bicyclo[610]non-4-ene-9-carboxylate is a bicyclic compound featuring a unique structure with a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethyl (1S,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound may be used in the development of biologically active molecules or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which ethyl (1S,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate exerts its effects depends on its specific application. In chemical reactions, the compound’s unique structure allows it to participate in various transformations, often involving the formation or breaking of carbon-carbon bonds. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Comparison with Similar Compounds
Ethyl (1S,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate can be compared with other bicyclic compounds, such as:
9-Oxabicyclo[6.1.0]non-4-ene: This compound features an oxygen atom in the bicyclic structure, which can influence its reactivity and applications.
9-Azabicyclo[6.1.0]non-4-ene:
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which can be tailored for various applications in research and industry.
Properties
Molecular Formula |
C12H18O2 |
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Molecular Weight |
194.27 g/mol |
IUPAC Name |
ethyl (1S,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate |
InChI |
InChI=1S/C12H18O2/c1-2-14-12(13)11-9-7-5-3-4-6-8-10(9)11/h3-4,9-11H,2,5-8H2,1H3/t9-,10+,11? |
InChI Key |
BAOUWGVQCUYLAA-ZACCUICWSA-N |
Isomeric SMILES |
CCOC(=O)C1[C@H]2[C@@H]1CCC=CCC2 |
Canonical SMILES |
CCOC(=O)C1C2C1CCC=CCC2 |
Origin of Product |
United States |
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